Thiodiglycol

説明

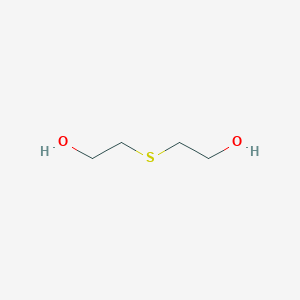

Structure

3D Structure

特性

IUPAC Name |

2-(2-hydroxyethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODZTKMDCQEPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Record name | THIODIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28516-38-3 | |

| Record name | Ethanol, 2,2′-thiobis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28516-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026878 | |

| Record name | 2,2'-Thiobisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material has many uses, including as a precursor to the sulfur mustard family of chemical weapons. It is chemically similar to thioglycol and is expected to react in a similar way to this material. See the chemical datasheet for thioglycol for more information., Liquid, Colorless viscous liquid; [ICSC] Colorless to yellowish liquid with an unpleasant odor; [Reference #1] Colorless or pale yellow liquid with a stench; [Alfa Aesar MSDS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | THIODIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiodiglycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

282 °C, 282.00 °C. @ 760.00 mm Hg | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

113 °C (235 °F) - closed cup, 320 °F (160 °C) (Closed cup), 160 °C o.c. | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible at 20 °C, Miscible with water, Miscible with ethanol, chloroform, ethyl acetate; soluble in ether; slightly soluble in benzene, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1793 g/cu cm at 25 °C, Bulk density: 9.85 lb/gal, Relative density (water = 1): 1.18 | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.21 (Air = 1), Relative vapor density (air = 1): 4.22 | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00323 [mmHg], 5.09X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.43 | |

| Record name | Thiodiglycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Syrupy, colorless, liquid | |

CAS No. |

111-48-8 | |

| Record name | THIODIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiodiglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodiglycol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thiodiglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiodiglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Thiobisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodiglycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODIGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BW5T43J04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-10.2 °C, -18 - -10 °C | |

| Record name | Thiodiglycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIODIGLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

"Thiodiglycol chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycol, systematically known as 2,2'-thiodiethanol, is a diol and thioether with the chemical formula S(CH₂CH₂OH)₂. This viscous, colorless liquid is miscible with water and polar organic solvents.[1][2] Its unique properties make it a versatile compound with a range of applications, from a solvent in the textile and ink industries to a key intermediate in chemical synthesis.[1][3] Notably, this compound is a precursor for the synthesis of sulfur mustard, a chemical warfare agent, and is also a primary hydrolysis product of it, making it a crucial biomarker for exposure.[1][3] Due to its dual-use potential, its production and trade are regulated under the Chemical Weapons Convention as a Schedule 2 chemical.[3] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological interactions of this compound.

Chemical Structure and Properties

This compound is an organosulfur compound characterized by a central sulfur atom bonded to two 2-hydroxyethyl groups.[1]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 2-(2-Hydroxyethylsulfanyl)ethanol[1] |

| CAS Number | 111-48-8[1] |

| Molecular Formula | C₄H₁₀O₂S[2] |

| Molecular Weight | 122.19 g/mol [4] |

| SMILES | OCCOCCOS[2] |

| InChI | InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless, viscous liquid[2] |

| Odor | Slightly sweet[2] |

| Melting Point | -16 °C[1] |

| Boiling Point | 282 °C (decomposes)[1] |

| Density | 1.185 g/cm³ |

| Solubility | Miscible with water and alcohols; slightly soluble in ether and chloroform[4] |

| Vapor Pressure | 0.00323 mmHg at 25 °C[5] |

| Flash Point | 160 °C[4] |

| logP (Octanol-Water Partition Coefficient) | -0.63[6] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods involving the reaction of 2-chloroethanol (B45725) with a sulfide (B99878) source or the reaction of ethylene (B1197577) oxide with hydrogen sulfide.

Experimental Protocol 1: Synthesis from 2-Chloroethanol and Sodium Sulfide

This method is a well-established laboratory procedure for the preparation of this compound.[7]

Materials:

-

20% aqueous solution of 2-chloroethanol

-

Crystalline sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Absolute ethanol (B145695)

Procedure:

-

In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg of a 20% ethylene chlorohydrin solution and 750 g of water.[7]

-

While stirring, slowly add 493 g of crystalline sodium sulfide nonahydrate. Maintain the reaction temperature between 30-35°C by controlling the rate of addition. This typically takes 40-60 minutes.[7]

-

After the addition is complete, continue stirring for 30 minutes.[7]

-

Remove the stirrer and fit the flask with a reflux condenser and a thermometer. Heat the solution on a steam bath to 90°C and maintain this temperature for 45 minutes.[7]

-

Cool the solution to 25°C and carefully neutralize it with concentrated hydrochloric acid, using turmeric paper as an indicator. It is crucial not to make the solution acidic.[7]

-

Filter the solution and transfer it to a distillation apparatus.[7]

-

Distill off the water under reduced pressure (30-40 mm Hg).[7]

-

Extract the remaining residue (a mixture of sodium chloride and this compound) twice with 500 mL portions of hot absolute ethanol.[7]

-

Filter the hot alcoholic extract and wash the remaining salt with a small amount of hot ethanol.[7]

-

Combine the ethanolic extracts and washings and remove the ethanol by distillation under reduced pressure.[7]

-

The crude this compound can be purified by vacuum distillation. The product boils at 164–166°C at 20 mmHg.[7] The expected yield of pure this compound is 180–195 g.[7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Determination of this compound, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. Oral toxicity evaluation of this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of this compound (2,2'-thiobis-ethanol) by alcohol dehydrogenase: comparison of human isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Bis(2-hydroxyethyl)sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing bis(2-hydroxyethyl)sulfide, also known as thiodiglycol. This key industrial chemical serves as a versatile building block in the synthesis of a wide array of organic compounds, including dispersants, plasticizers, and rubber accelerators.[1][2] It also finds applications as a polar protic solvent in dyeing textiles and in some inks.[1][2] This guide details the experimental protocols, reaction mechanisms, and quantitative data for the most common and effective synthesis methodologies.

Synthesis from 2-Chloroethanol (B45725) and Sodium Sulfide (B99878)

The reaction of 2-chloroethanol with sodium sulfide is a well-established and widely used method for the industrial production of this compound.[1][2] This method involves a nucleophilic substitution reaction where the sulfide ion displaces the chloride ion from two molecules of 2-chloroethanol.

Experimental Protocol

A detailed and reliable laboratory-scale procedure for this synthesis is provided by Organic Syntheses.[3]

Materials and Equipment:

-

3-liter round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Apparatus for distillation under reduced pressure

-

20% aqueous solution of ethylene (B1197577) chlorohydrin

-

Crystalline sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Concentrated hydrochloric acid

-

Absolute ethanol

Procedure:

-

In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg (3.7 moles) of a 20% ethylene chlorohydrin solution and 750 g of water.[3]

-

With vigorous stirring, gradually add 493 g (2.05 moles) of crystalline sodium sulfide nonahydrate. The rate of addition should be controlled to maintain the reaction temperature between 30-35°C. This addition typically takes 40 to 60 minutes.[3]

-

After the addition is complete, continue stirring the solution for an additional 30 minutes.[3]

-

Replace the stirrer with a reflux condenser and a thermometer. Heat the flask on a steam bath to raise the temperature of the liquid to 90°C and maintain it at 90-95°C for 45 minutes.[3]

-

Cool the solution to 25°C and carefully neutralize it with concentrated hydrochloric acid, using turmeric paper to test the pH. It is crucial not to make the solution acidic, as this can lead to the formation of hazardous byproducts and reduce the yield.[3]

-

Filter the solution to remove any solid byproducts.

-

Concentrate the filtrate by distillation under reduced pressure (30-40 mm Hg) to remove the water.[3]

-

Extract the residue, consisting of this compound and sodium chloride, twice with 500-cc portions of hot absolute alcohol.[3]

-

Combine the alcohol extracts and remove the alcohol by distillation under reduced pressure.[3]

-

Heat the residue at 100°C under 30 mm Hg pressure for three hours to remove any remaining volatile impurities. The crude product can be further purified by vacuum distillation.[3]

Quantitative Data

| Parameter | Value | Reference |

| Yield (crude) | 200–215 g | [3] |

| Yield (pure) | 180–195 g (79–86%) | [3] |

| Boiling Point | 164–166°C at 20 mm Hg | [3] |

Reaction Pathway

Caption: Synthesis of Bis(2-hydroxyethyl)sulfide from 2-Chloroethanol.

Synthesis from Ethylene Oxide and Hydrogen Sulfide

The reaction between ethylene oxide and hydrogen sulfide presents another major industrial route for this compound synthesis. This method involves the ring-opening of two ethylene oxide molecules by hydrogen sulfide. The reaction can be performed under various conditions, including in the gas phase or, more commonly, in a liquid phase, often using the product itself as a solvent.[4]

Experimental Protocols

This method, detailed in several patents, allows for high yields and rapid reaction times.[4]

Materials and Equipment:

-

High-pressure reactor or autoclave

-

Gas inlet for ethylene oxide and hydrogen sulfide

-

Stirring mechanism

-

Temperature and pressure controls

-

Ethylene oxide

-

Hydrogen sulfide

-

This compound (as solvent)

Procedure:

-

Charge the high-pressure reactor with this compound to act as a solvent.

-

Pressurize the reactor with hydrogen sulfide and ethylene oxide in a molar ratio of approximately 1:2. The total pressure is typically maintained between 60 and 300 psi.[4]

-

Heat the reaction mixture to a temperature between 65 and 212°F (approximately 18 to 100°C).[4]

-

Maintain the reaction under these conditions with continuous stirring. The reaction is typically rapid.

-

The reaction can be run as a continuous process where reactants are continuously fed into the reactor and the product is continuously withdrawn.[4]

-

The resulting product is of high purity, often exceeding 99%, and may not require extensive purification.[4]

A more recent, greener approach utilizes a catalyst to facilitate the reaction at lower temperatures and pressures.

Materials and Equipment:

-

Tubular reactor

-

Static mixer

-

Gas-liquid separator

-

Catalyst (e.g., activated carbon-supported alkali metal salt)

-

Ethylene oxide

-

Hydrogen sulfide

-

This compound (as solvent)

Procedure:

-

Pack the tubular reactor with the catalyst.

-

Introduce ethylene oxide and hydrogen sulfide, with a slight excess of ethylene oxide (molar ratio of H₂S to ethylene oxide of 1:2 to 1:2.3), into the reactor at a temperature between 0-40°C and at atmospheric pressure.[5]

-

The reactants are mixed using a static mixer before entering the reactor.

-

The reaction proceeds in the liquid phase, with this compound acting as the solvent.

-

The product stream is passed through a gas-liquid separator to remove any unreacted gases. Excess ethylene oxide can be recycled.[5]

-

The liquid product is collected and typically has a purity of 98-99.5%.[5]

Quantitative Data

| Parameter | Method | Value | Reference |

| Yield | High-Pressure | >99% | [4] |

| Yield | Catalytic | 92-99% | [5] |

| Temperature | High-Pressure | 18-100°C | [4] |

| Temperature | Catalytic | 0-40°C | [5] |

| Pressure | High-Pressure | 60-300 psi | [4] |

| Pressure | Catalytic | Atmospheric | [5] |

Reaction Pathway

Caption: Synthesis of Bis(2-hydroxyethyl)sulfide from Ethylene Oxide.

Synthesis via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a green and efficient alternative for the synthesis of this compound, particularly for the reaction of 2-chloroethanol with sodium sulfide. PTC facilitates the transfer of the sulfide nucleophile from the aqueous phase to the organic phase where the reaction with the organic-soluble 2-chloroethanol occurs. This method can lead to faster reaction rates, milder reaction conditions, and reduced side products.

Adapted Experimental Protocol

Materials and Equipment:

-

Reaction flask with a mechanical stirrer and reflux condenser

-

2-Chloroethanol

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

-

Organic solvent (e.g., Toluene or Dichloromethane)

Procedure:

-

In a reaction flask, dissolve sodium sulfide nonahydrate in water to create an aqueous solution.

-

Add the phase-transfer catalyst (e.g., 1-5 mol%) to the aqueous solution.

-

In a separate container, dissolve 2-chloroethanol in an organic solvent.

-

Add the organic solution to the aqueous solution in the reaction flask.

-

Heat the biphasic mixture to a moderate temperature (e.g., 50-80°C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Logical Workflow of Phase-Transfer Catalysis

Caption: Phase-Transfer Catalysis Workflow for Sulfide Synthesis.

Purification of Bis(2-hydroxyethyl)sulfide

The primary method for purifying bis(2-hydroxyethyl)sulfide is vacuum distillation . Due to its relatively high boiling point (approximately 282°C at atmospheric pressure with decomposition), distillation at reduced pressure is necessary to prevent degradation of the product.[1]

For the synthesis from 2-chloroethanol, an initial extraction with a suitable solvent like hot absolute alcohol is employed to separate the product from the inorganic salt byproduct (NaCl).[3]

Depending on the purity requirements, crystallization can also be employed as a purification technique.

Potential Side Reactions

In the synthesis from 2-chloroethanol and sodium sulfide, if the reaction mixture becomes acidic during neutralization, there is a risk of forming small amounts of mustard gas (bis(2-chloroethyl)sulfide).[3]

In the synthesis from ethylene oxide and hydrogen sulfide, incomplete reaction can lead to the formation of 2-mercaptoethanol . If an excess of ethylene oxide is used, there is a possibility of forming dithio impurities or higher-order polyethylene (B3416737) glycol derivatives.[5]

By carefully controlling the reaction conditions as detailed in the provided protocols, these side reactions can be minimized.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 111-48-8 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2278090A - Method of this compound production - Google Patents [patents.google.com]

- 5. CN105399651A - Method for continuously synthesizing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Thiodiglycol (CAS 111-48-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiodiglycol (CAS 111-48-8), chemically known as 2,2'-thiodiethanol, is a versatile organosulfur compound with a broad range of applications across various industries. It serves as a polar protic solvent, a chemical intermediate, and an antioxidant.[1][2] Notably, it is a primary hydrolysis product of the chemical warfare agent sulfur mustard, making its detection and metabolism crucial areas of research.[3][4] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and analytical protocols, metabolic pathways, and toxicological profile, to support researchers, scientists, and professionals in drug development and related fields. While this compound itself is not a therapeutic agent, its role as a metabolite and its chemical properties are of significant interest in toxicology and chemical defense research. One source has noted its potential role as an antineoplastic agent, though this primarily relates to structurally similar thioether compounds rather than this compound itself.[5]

Chemical and Physical Properties

This compound is a colorless to yellowish, viscous liquid with a characteristic, unpleasant odor.[4][5] It is miscible with water and many organic solvents.[4][6] Its hygroscopic nature allows it to absorb moisture from the air.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 111-48-8 | [3] |

| Molecular Formula | C₄H₁₀O₂S | [5] |

| Molecular Weight | 122.19 g/mol | [5] |

| Melting Point | -10 °C to -16 °C | [1][4] |

| Boiling Point | 282 °C (decomposes) | [1] |

| Density | 1.1824 g/cm³ at 20 °C | [4] |

| Vapor Pressure | < 0.101 hPa at 20 °C | [4] |

| Flash Point | > 110 °C | [7] |

| Water Solubility | Miscible | [4] |

| log Kow (Partition Coefficient) | -0.75 | [4] |

Synthesis and Manufacturing

This compound is produced industrially through several methods. The most common synthesis involves the reaction of 2-chloroethanol (B45725) with sodium sulfide (B99878).[1] An alternative method involves the reaction of ethylene (B1197577) oxide with hydrogen sulfide.[8]

Experimental Synthesis Protocol: Reaction of 2-Chloroethanol with Sodium Sulfide

This protocol is adapted from a well-established method for the laboratory synthesis of this compound.[9]

Materials:

-

20% Ethylene chlorohydrin solution

-

Crystalline sodium sulfide (Na₂S·9H₂O)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Hot absolute alcohol

-

3-L round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a 3-L round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg of 20% ethylene chlorohydrin solution and 750 g of water.[9]

-

While stirring, slowly add 493 g of crystalline sodium sulfide at a rate that maintains the reaction temperature between 30–35 °C. This addition should take approximately 40–60 minutes.[9]

-

After the addition is complete, continue stirring for an additional 30 minutes.[9]

-

Remove the stirrer and fit the flask with a reflux condenser and a thermometer. Heat the solution on a steam bath to 90 °C and maintain this temperature for 45 minutes.[9]

-

Cool the solution to 25 °C and neutralize it by adding concentrated hydrochloric acid dropwise.[9]

-

Filter the solution and concentrate it under reduced pressure (30–40 mm) by distilling off the water.[9]

-

Extract the remaining residue, consisting of sodium chloride and this compound, twice with 500-cc portions of hot absolute alcohol.[9]

-

Filter the salt and wash it with a small amount of hot alcohol.[9]

-

Combine the alcoholic extracts and washings and remove the alcohol by distillation under reduced pressure.[9]

-

The resulting crude product can be purified by vacuum distillation, boiling at 164–166 °C / 20 mm Hg. The expected yield of pure this compound is 180–195 g.[9]

Caption: Workflow for the laboratory synthesis of this compound.

Applications

This compound's unique properties make it suitable for a wide range of applications:

-

Solvent: It is used as a solvent in the textile industry for dyeing processes and in the manufacturing of inks for ballpoint pens.[1][2][7]

-

Chemical Intermediate: It serves as a building block for synthesizing various organic compounds, including plasticizers, rubber accelerators, pesticides, and dyes.[1][2]

-

Polymer Manufacturing: It acts as a chain transfer agent to control the molecular weight of polymers.[2]

-

Antioxidant: It is used as an additive in lubricants.[1]

-

Microscopy: Due to its ability to adjust the refractive index of aqueous solutions, it is used as a mounting medium in high-resolution optical microscopy.[1][2]

-

Chemical Weapons Convention: this compound is a Schedule 2 precursor to sulfur mustard gas under the Chemical Weapons Convention, and its production and export are strictly controlled.[1][4]

Metabolism and Biotransformation

The metabolism of this compound is a critical area of study, particularly in the context of exposure to sulfur mustard. In mammals, this compound is primarily metabolized in the liver.

Following intraperitoneal administration in rats, approximately 90% of the dose is metabolized and excreted in the urine within 24 hours.[4][10] The primary metabolic pathway involves oxidation.[10] The major metabolite is this compound sulfoxide, which accounts for over 90% of the excreted radioactivity.[10] Minor metabolites include this compound sulfone, S-(2-hydroxyethylthio)acetic acid, and S-(2-hydroxyethylsulfinyl)acetic acid.[10] Only a small fraction (0.5-1%) of the administered dose is excreted unchanged.[4][10]

Mammalian alcohol dehydrogenases (ADH) have been shown to rapidly oxidize this compound in vitro. The ultimate product of this oxidation is 2-hydroxyethylthioacetic acid, formed via an intermediate mixture of 2-hydroxyethylthioacetaldehyde, its hydrate, and the cyclic 1,4-oxathian-2-ol.[11]

Caption: The primary metabolic pathways of this compound in mammals.

Analytical Methodology

The detection and quantification of this compound are essential for monitoring exposure to sulfur mustard and for environmental analysis. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Experimental Protocol: Analysis of this compound in Groundwater by SPE and GC-MS

This protocol describes a highly sensitive method for determining this compound in groundwater samples.[12]

Materials and Instrumentation:

-

Solid Phase Extraction (SPE) manifold

-

C18 and Ambersorb 572 SPE columns

-

Dichloromethane, Toluene, Pyridine (B92270)

-

Derivatizing agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-butyldimethylchlorosilane (TBDMS-Cl)

-

Internal standard/surrogate: 3,3'-thiodipropanol

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Fused-silica capillary column (e.g., HP-MS5)

Procedure:

-

Sample Preparation: Fortify a 100 mL groundwater sample with a surrogate standard (3,3'-thiodipropanol).[12]

-

Solid Phase Extraction (SPE):

-

Set up a tandem SPE configuration with a C18 "guard" column followed by an Ambersorb 572 extraction column.[12]

-

Pass the fortified sample through the column train at a flow rate of 2-3 mL/min.[12]

-

Discard the C18 column. Dry the Ambersorb 572 column under vacuum for at least one hour.[12]

-

Elute the analytes from the Ambersorb 572 column with three 3-mL portions of dichloromethane.[12]

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable temperature program to separate the analytes on the capillary column.

-

Operate the mass spectrometer in selected-ion monitoring (SIM) mode for sensitive detection and quantification.[12]

-

Caption: Experimental workflow for analyzing this compound in water samples.

Toxicology and Safety

This compound exhibits low acute toxicity in mammals.[4] However, it is classified as a serious eye irritant.[13][14]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >9900 mg/kg bw | [4] |

| LD₅₀ | Guinea pig | Oral | 3960 mg/kg | [7] |

| LD₅₀ | Rabbit | Dermal | 20 mL/kg | [3] |

| LC₅₀ (96 h) | Fish (Leuciscus idus) | Aquatic | >10,000 mg/L | [4] |

| EC₅₀ (48 h) | Daphnia magna | Aquatic | >500 mg/L | [4] |

-

Skin and Eye Irritation: this compound is not considered a skin irritant but is classified as causing serious eye irritation.[4][13]

-

Sensitization: It did not show sensitizing potential in guinea pig maximization tests.[4]

-

Repeated Dose Toxicity: In a 28-day study in rats, a dose of 1000 mg/kg bw/day resulted in no effects of toxicological relevance.[4] In a 90-day study, the No-Observed-Adverse-Effect Level (NOAEL) for oral toxicity in rats was determined to be 500 mg/kg/day.[15][16]

-

Mutagenicity and Carcinogenicity: this compound was not mutagenic in several bacterial and mammalian cell assays but did induce chromosomal aberrations in vitro at high, cytotoxic concentrations.[15] No data are available on its carcinogenicity.[4]

Handling and Safety Precautions:

-

Handle in a well-ventilated area.[5]

-

Wear suitable protective clothing, gloves, and eye/face protection.[5][17]

-

Avoid contact with skin and eyes.[5]

-

In case of eye contact, rinse cautiously with water for several minutes.[13][17]

Environmental Fate

This compound is readily biodegradable under aerobic conditions.[4] Due to its high water solubility and low partition coefficient, it is expected to reside almost exclusively in the hydrosphere if released into the environment.[4] It has a low potential for bioaccumulation.[4] Hydrolysis and photolysis in water are not significant degradation pathways.[4] The calculated half-life in air due to indirect photodegradation is approximately 13.8 hours.[4]

Conclusion

This compound (CAS 111-48-8) is a chemical with significant industrial utility and scientific interest, largely stemming from its relationship with sulfur mustard. Its low acute toxicity is contrasted by its classification as a serious eye irritant. The well-defined metabolic pathways, primarily involving oxidation to this compound sulfoxide, are crucial for understanding the biological fate of both this compound and its parent compound, sulfur mustard. The detailed synthesis and analytical protocols provided in this guide offer a practical resource for researchers. While not a direct player in drug development, its toxicological profile and metabolic pathways provide valuable data for safety assessments and the development of countermeasures related to chemical exposures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 111-48-8 [smolecule.com]

- 3. This compound (PIM 980) [inchem.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Soil biotransformation of this compound, the hydrolysis product of mustard gas: understanding the factors governing remediation of mustard gas contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 111-48-8 [thegoodscentscompany.com]

- 8. US2278090A - Method of this compound production - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Mustard gas - Wikipedia [en.wikipedia.org]

- 14. ovid.com [ovid.com]

- 15. Toxicity assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oral toxicity evaluation of this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of the sulphur mustard metabolites this compound and this compound sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2,2'-Thiodiethanol

Introduction

2,2'-Thiodiethanol, also known as thiodiglycol, is an organosulfur compound with the chemical formula S(CH₂CH₂OH)₂.[1] It presents as a colorless to pale yellow, viscous liquid with a faint, characteristic sulfurous odor.[2][3] Structurally similar to diethylene glycol, it is a polar protic solvent.[1][4] This compound is miscible with water and a range of polar organic solvents.[1] 2,2'-Thiodiethanol serves diverse applications, including as a solvent in the manufacturing of textiles and some ballpoint pen inks, a building block in chemical synthesis for various products like plasticizers and dyes, and as a mounting medium in high-resolution optical microscopy.[1] It is also recognized as a hydrolysis product of sulfur mustard and is listed as a Schedule 2 chemical under the Chemical Weapons Convention.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2,2'-thiodiethanol are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of 2,2'-Thiodiethanol

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂S | [2][5] |

| Molecular Weight | 122.19 g/mol | [2] |

| CAS Number | 111-48-8 | [2] |

| EC Number | 203-874-3 | [5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Characteristic stench | [2][3] |

| Melting Point | -10 °C to -16 °C | [3][6] |

| Boiling Point | 282 °C; 164-166 °C at 20 mmHg | [2] |

| Density | 1.221 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5215 | [7] |

| Vapor Pressure | 0.0004 mmHg at 25 °C | [2] |

| Flash Point | >113 °C (>230 °F) | [6][7] |

| pKa | 14.14 ± 0.10 (Predicted) | [7] |

Table 2: Solubility Profile of 2,2'-Thiodiethanol

| Solvent | Solubility | Source(s) |

| Water | Miscible | [2][8] |

| Alcohol | Miscible | [3][8] |

| Acetone | Miscible | [6] |

| Chloroform | Miscible | [6] |

| Benzene | Soluble | [6] |

| Diethyl Ether | Slightly Soluble | [8] |

| Tetrachloromethane | Soluble | [6] |

Table 3: Toxicological and Safety Data

| Parameter | Value | Species | Route | Source(s) |

| LD50 | 3960 mg/kg | Guinea pig | Oral | [7] |

| Hazard Statements | H319: Causes serious eye irritation | N/A | N/A | [9][10] |

| Signal Word | Warning | N/A | N/A | [9][10] |

Experimental Protocols

Synthesis of 2,2'-Thiodiethanol

A common method for the synthesis of 2,2'-thiodiethanol involves the reaction of 2-chloroethanol (B45725) with sodium sulfide (B99878).[1] The following protocol is based on established laboratory procedures.[11]

Materials:

-

20% Ethylene (B1197577) chlorohydrin solution

-

Crystalline sodium sulfide (Na₂S·9H₂O)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

3 L round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

Procedure:

-

In a 3 L round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg (3.7 moles) of a 20% ethylene chlorohydrin solution and 750 g of water.[11]

-

While stirring, gradually add 493 g (2.05 moles) of crystalline sodium sulfide. The rate of addition should be controlled to maintain the reaction temperature between 30-35°C. This step typically takes 40 to 60 minutes.[11]

-

After all the sodium sulfide has been added, continue stirring the solution for an additional 30 minutes.[11]

-

Replace the stirrer with a reflux condenser and a thermometer. Heat the flask on a steam bath until the liquid temperature reaches 90°C. Maintain the temperature at 90-95°C for 45 minutes.[11]

-

Cool the solution to 25°C.[11]

-

Neutralize the solution by adding concentrated hydrochloric acid dropwise until turmeric paper indicates neutrality.[11]

-

The resulting this compound can be purified by vacuum distillation, with a boiling point of 164–166°C at 20 mm Hg.[11]

Use as a Mounting Medium in High-Resolution Microscopy

2,2'-Thiodiethanol is an effective, non-toxic, water-soluble mounting medium for optical microscopy.[12] Its miscibility with water allows for the fine adjustment of the refractive index of a sample, ranging from that of water (1.33) to that of immersion oil (1.52).[12] This property is crucial for minimizing spherical aberrations when imaging deep into specimens with high numerical aperture immersion lenses.[12]

Materials:

-

2,2'-Thiodiethanol (TDE)

-

Distilled water

-

Fixed and stained biological specimen on a microscope slide

-

Coverslip

-

Refractometer (optional, for precise index matching)

Procedure:

-

Prepare a TDE-water solution with the desired refractive index. The concentration of TDE in the aqueous solution will determine the final refractive index.[12]

-

Carefully apply a drop of the TDE-water solution onto the fixed and stained specimen on the microscope slide.

-

Gently lower a coverslip over the specimen, avoiding the introduction of air bubbles.

-

Allow the sample to equilibrate with the mounting medium.

-

If necessary, seal the edges of the coverslip with nail polish or a commercial sealant to prevent evaporation.

-

The prepared slide is now ready for high-resolution imaging. The use of TDE as a mounting medium helps to preserve the fluorescence quantum yield of many fluorophores due to its antioxidant properties.[12]

Applications in Research and Development

Beyond its role as a solvent and mounting medium, 2,2'-thiodiethanol is utilized in various synthetic applications within research and drug development:

-

Synthesis of Metal Complexes: It is used to prepare Cobalt(II) and Manganese(II) complexes.[13]

-

Gold Complexes: It serves as a reactant in the synthesis of luminescent polynuclear gold(I) phosphine (B1218219) complexes.[8]

-

Polymer Chemistry: 2,2'-Thiodiethanol is a reactant in the preparation of sulfone-containing polyurethane materials for electrophoretic applications.[8]

-

Antioxidant: It can act as an antioxidant additive in lubricants.[1]

Safety and Handling

2,2'-Thiodiethanol is classified as causing serious eye irritation (H319).[9][14] Therefore, appropriate personal protective equipment, including protective goggles and gloves (nitrile rubber is recommended), should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area.[10] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[9][14] If eye irritation persists, seek medical attention.[10]

The substance is stable under normal conditions and is considered non-flammable.[2][9] However, it is incompatible with strong oxidizing agents.[3][7] When heated to decomposition, it may emit toxic fumes of sulfur oxides.[3]

For spills, the material should be covered with a suitable non-flammable absorbent material (e.g., sand, diatomaceous earth) and collected into well-closed containers for disposal according to local regulations.[9] Environmental contamination of soil and water should be prevented.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,2'-Thiodiethanol(111-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 2,2'-Thiodiethanol - Safety Data Sheet [chemicalbook.com]

- 6. 2,2-Thiodiethanol, 98% 111-48-8 India [ottokemi.com]

- 7. 2,2'-Thiodiethanol CAS#: 111-48-8 [m.chemicalbook.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. nextsds.com [nextsds.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2,2'-thiodiethanol: a new water soluble mounting medium for high resolution optical microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. himediadownloads.com [himediadownloads.com]

Thiodiglycol Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycol, also known as 2,2'-thiodiethanol, is a versatile polar protic solvent and chemical intermediate with the formula S(CH₂CH₂OH)₂.[1] Its unique properties, including a high boiling point and miscibility with a range of substances, make it a valuable component in various applications, from textile dyeing and ink formulations to its role as a precursor in the synthesis of pharmaceuticals and other organic compounds.[1][2] In the realm of drug development and scientific research, a thorough understanding of this compound's solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a workflow illustrating its application in chemical synthesis.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | 100 g/100 mL | 20 | [2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Not Specified | [2][4] |

| Methanol | CH₃OH | Polar Protic | Miscible | Not Specified | [5] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | Not Specified | [5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible | Not Specified | [2][4] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | Not Specified | [2][4] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | [2][4] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Not Specified | [6] |

| Benzene | C₆H₆ | Nonpolar | Slightly Soluble | Not Specified | [2][4] |

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following is a generalized protocol for determining the solubility of this compound in a given organic solvent. This method is based on the isothermal shake-flask method, a common technique for determining the solubility of a liquid in a liquid.[7]

3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or incubator

-

Calibrated glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Vortex mixer

-

Centrifuge (optional)

-

Syringes and syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation:

-

Add a known volume of the organic solvent to a series of vials.

-

To each vial, add a different, known excess amount of this compound. The goal is to create a saturated solution with an undissolved phase of this compound.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the water bath for a sufficient time to allow for complete phase separation.

-

If necessary, the vials can be centrifuged at the same temperature to facilitate separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the solvent (top) layer using a syringe. Avoid disturbing the this compound (bottom) layer.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Analyze the concentration of this compound in the filtered sample using a calibrated GC-FID or other suitable analytical method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the saturated solvent phase.

-

The solubility is expressed as the mass or moles of this compound per unit volume or mass of the solvent at the specified temperature.

-

Visualization of a Chemical Synthesis Workflow

This compound's utility as a polar protic solvent makes it a suitable medium for various chemical reactions, such as esterification. The following diagram illustrates a generalized workflow for a chemical synthesis where this compound is employed as the solvent.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound in organic solvents. While qualitative data indicates good solubility in polar solvents, there is a clear need for more extensive quantitative studies to provide researchers and drug development professionals with the precise data required for their work. The provided experimental protocol offers a robust framework for obtaining this critical information. The visualized workflow highlights the practical application of this compound's solvent properties in a typical synthetic process, underscoring its importance in organic chemistry. Further research into the quantitative solubility of this compound will undoubtedly contribute to its expanded and more efficient use in various scientific and industrial fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 111-48-8 [smolecule.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0042033) [hmdb.ca]

- 4. This compound | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Organosulfur Compounds Structurally and Functionally Akin to Thiodiglycol for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiodiglycol (TDG), a simple organosulfur compound, has a well-documented history primarily associated with chemical warfare agents. However, the core structure of TDG, a dialcohol thioether, presents a valuable scaffold for the development of novel therapeutic agents. The presence of the sulfur atom and hydroxyl groups allows for a wide range of structural modifications, leading to compounds with diverse physicochemical properties and biological activities. This guide explores organosulfur compounds structurally similar to this compound, focusing on their synthesis, biological evaluation, and potential as drug candidates. We provide a comprehensive overview of relevant experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows to aid researchers in this promising area of drug discovery.

Introduction to this compound and its Analogs

This compound, with the chemical formula S(CH₂CH₂OH)₂, is a colorless liquid miscible with water and polar organic solvents.[1] Its structural similarity to diethylene glycol contributes to its diverse applications.[1] While its use as a precursor in the synthesis of sulfur mustard has been a primary focus of study, its role as a metabolite of sulfur mustard has also driven research into its biological interactions. This compound itself exhibits relatively low toxicity compared to its chloro-substituted analog, sulfur mustard.

The core structure of this compound, featuring a central sulfur atom flanked by two hydroxyethyl (B10761427) groups, offers multiple avenues for chemical modification. By altering the alkyl chain length, introducing various functional groups in place of the hydroxyl moieties, or oxidizing the sulfur atom, a vast library of analogs can be generated. These modifications can profoundly impact the compound's solubility, lipophilicity, metabolic stability, and target-binding affinity, making this class of molecules a fertile ground for therapeutic innovation.

Physicochemical and Biological Properties of this compound and Selected Analogs

The therapeutic potential of this compound analogs is intrinsically linked to their physicochemical and biological properties. A systematic comparison of these properties is crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. While a comprehensive, directly comparable dataset for a wide range of analogs is not available in a single source, this information for the parent compound provides a baseline for comparison.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Specific Gravity (at 25°C) | Vapor Pressure (mmHg at 25°C) |

| This compound | C₄H₁₀O₂S | 122.19 | -10.2 | 282 | 1.221 | 0.00323 |

Biological Activities

Organosulfur compounds, including this compound analogs, have demonstrated a wide array of biological activities. Of particular interest to drug development professionals is their potential as anticancer agents. The table below presents the 50% inhibitory concentration (IC₅₀) values for select organosulfur compounds against various cancer cell lines, illustrating the potential of this chemical class. It is important to note that these are not all direct analogs of this compound but represent the broader class of organosulfur compounds with therapeutic potential.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolidinone Derivative 28 | HeLa (Cervical) | 3.2 ± 0.5 | [5] |

| Thiazolidinone Derivative 28 | MCF-7 (Breast) | 2.1 ± 0.5 | [5] |

| Thiazolidinone Derivative 28 | LNCaP (Prostate) | 2.9 ± 0.3 | [5] |

| Thiazolidinone Derivative 28 | A549 (Lung) | 4.6 ± 0.8 | [5] |

| 1,3,4-Thiadiazole Derivative (SCT-4) | MCF-7 (Breast) | ~74% viability at 100 µM | [6] |

| 1,3,4-Thiadiazole Derivative (SCT-5) | MDA-MB-231 (Breast) | ~75% viability at 100 µM | [6] |

| Oxacalix[7]arene[7]pyrimidine Derivative 5l | HepG2 (Liver) | 12.37 | [8] |

| Prodigiosene Derivative 15a | Leukemia (CCRF-CEM) | <10 | [9] |

| Estradiol-Based Cu(II) Complex | MCF-7 (Breast) | 4.28 | [10] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [11] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [11] |

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. The following protocols provide detailed methodologies for the synthesis of the parent compound and a general approach for creating more complex analogs.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-chloroethanol (B45725) with sodium sulfide (B99878).

Materials:

-

2-Chloroethanol

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Absolute ethanol (B145695)

-

5-L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Distillation apparatus

-

Büchner funnel

Procedure:

-

In the 5-L three-necked flask, prepare a 20% aqueous solution of 2-chloroethanol (e.g., 400 g of 2-chloroethanol in 1600 mL of deionized water).

-

With continuous stirring, slowly add 493 g of crystalline sodium sulfide nonahydrate to the 2-chloroethanol solution. Maintain the reaction temperature between 30-35°C during the addition, which should take approximately 40-60 minutes.

-

After the complete addition of sodium sulfide, continue stirring the solution for an additional 30 minutes.

-

Remove the stirrer and equip the flask with a reflux condenser and a thermometer.

-

Carefully neutralize the alkaline solution with hydrochloric acid. It is crucial to not acidify the solution to avoid the formation of hazardous byproducts.

-

Set up the apparatus for vacuum distillation and distill off the water at a pressure of 30-40 mm Hg.

-

Extract the remaining residue (a mixture of sodium chloride and this compound) twice with 500 mL portions of hot absolute ethanol.

-

Filter the hot ethanol extracts through a Büchner funnel to remove the insoluble sodium chloride.

-

Combine the ethanol filtrates and distill off the ethanol under reduced pressure.

-

The crude this compound can be purified by vacuum distillation. The pure product is a colorless liquid.

This protocol is adapted from a standard organic synthesis procedure.[12]

General Synthesis of Functionalized this compound Analogs (Thioethers)

A versatile method for synthesizing functionalized thioethers involves the reaction of alcohols with thiols catalyzed by a solid acid catalyst. This approach offers an environmentally friendlier alternative to traditional methods that require the conversion of alcohols to more reactive leaving groups.

Materials:

-

Aromatic or aliphatic alcohol

-

Thiol

-

Amorphous silica-alumina catalyst

-

Toluene (B28343) (or solvent-free conditions)

-